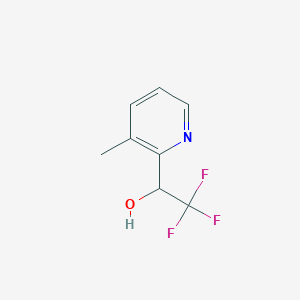

3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring. The unique combination of the trifluoromethyl group and the pyridine moiety imparts distinct physicochemical properties to the compound, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Methyl-α-(Trifluormethyl)pyridin-2-methanol kann durch verschiedene Verfahren erreicht werden:

Chlor-/Fluor-Austausch: Dieses Verfahren beinhaltet die Verwendung von Trichlormethylpyridin als Ausgangsmaterial, das eine Chlor-/Fluor-Austauschreaktion durchläuft, um die Trifluormethylgruppe einzuführen.

Pyridinringaufbau: Ein weiterer Ansatz beinhaltet den Aufbau des Pyridinrings aus einem trifluormethylhaltigen Baustein.

Direkte Einführung der Trifluormethylgruppe: Dieses Verfahren verwendet eine trifluormethylaktive Spezies, wie z. B. Trifluormethylkupfer, um die Trifluormethylgruppe direkt in den Pyridinring einzuführen.

Industrielle Produktionsverfahren

Die industrielle Produktion von 3-Methyl-α-(Trifluormethyl)pyridin-2-methanol beinhaltet in der Regel die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Wahl des Verfahrens hängt von Faktoren wie Kosten, Verfügbarkeit der Ausgangsmaterialien und den gewünschten Produktspezifikationen ab .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Methyl-α-(Trifluormethyl)pyridin-2-methanol unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Substitution: Nukleophile wie Amine und Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Pyridin-N-Oxide, reduzierte Pyridinderivate und verschiedene substituierte Trifluormethylpyridine .

Wissenschaftliche Forschungsanwendungen

3-Methyl-α-(Trifluormethyl)pyridin-2-methanol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von 3-Methyl-α-(Trifluormethyl)pyridin-2-methanol ist in erster Linie auf das Vorhandensein der Trifluormethylgruppe und des Pyridinrings zurückzuführen. Diese Strukturelemente interagieren mit molekularen Zielstrukturen und Signalwegen und führen zu verschiedenen biologischen Wirkungen. Die Trifluormethylgruppe verstärkt die Lipophilie und metabolische Stabilität der Verbindung, während der Pyridinring mit bestimmten Rezeptoren und Enzymen interagieren kann .

Wirkmechanismus

The mechanism of action of 3-Methyl-alpha-(trifluoromethyl)pyridine-2-methanol is primarily attributed to the presence of the trifluoromethyl group and the pyridine ring. These structural features interact with molecular targets and pathways, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the pyridine ring can interact with specific receptors and enzymes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(Trifluormethyl)pyridin: Ähnlich in der Struktur, jedoch ohne die Methyl- und Methanolgruppen.

2,3-Dichlor-5-(Trifluormethyl)pyridin: Enthält zusätzliche Chloratome, wird als Zwischenprodukt in Pflanzenschutzmitteln verwendet.

Pyridalyl: Ein weiteres Trifluormethylpyridinderivat, das in Agrochemikalien eingesetzt wird.

Einzigartigkeit

3-Methyl-α-(Trifluormethyl)pyridin-2-methanol ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere physikalisch-chemische Eigenschaften verleiht und seine Nützlichkeit in verschiedenen Anwendungen erhöht. Das Vorhandensein der Trifluormethylgruppe und des Pyridinrings sorgt für ein Gleichgewicht zwischen Lipophilie, metabolischer Stabilität und biologischer Aktivität, was es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen macht .

Eigenschaften

Molekularformel |

C8H8F3NO |

|---|---|

Molekulargewicht |

191.15 g/mol |

IUPAC-Name |

2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanol |

InChI |

InChI=1S/C8H8F3NO/c1-5-3-2-4-12-6(5)7(13)8(9,10)11/h2-4,7,13H,1H3 |

InChI-Schlüssel |

NXMDTHFVXWOHBB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=CC=C1)C(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate](/img/structure/B12285856.png)

![4'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12285881.png)